molecular formula C23H22N2O3S B6522341 4-benzyl-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 951568-61-9

4-benzyl-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6522341
CAS No.: 951568-61-9
M. Wt: 406.5 g/mol
InChI Key: FKGBWPFGQNSFBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a sulfur-containing heterocyclic core (1,2,4-benzothiadiazine trione) with three ketone groups. The structure features a benzyl group at the 4-position and a 4-isopropylphenyl substituent at the 2-position.

The synthesis of such compounds typically involves cyclization reactions or substitution strategies, as seen in structurally related analogs (e.g., chromenyl- and chlorophenyl-substituted benzothiadiazines) . Computational tools like Multiwfn (for wavefunction analysis) and SHELX (for crystallographic refinement) are critical in elucidating electronic properties and molecular conformations .

Properties

IUPAC Name

4-benzyl-1,1-dioxo-2-(4-propan-2-ylphenyl)-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-17(2)19-12-14-20(15-13-19)25-23(26)24(16-18-8-4-3-5-9-18)21-10-6-7-11-22(21)29(25,27)28/h3-15,17H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGBWPFGQNSFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-benzyl-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a complex organic molecule with a unique structure that suggests potential biological activities. With a molecular formula of C24H24N2O3S and a molecular weight of 420.5 g/mol , this compound features a benzothiadiazine core, which is known for its diverse biological properties. This article aims to explore the biological activity of this compound through various studies and data.

Chemical Structure and Properties

The structure of the compound includes:

  • A benzothiadiazine core known for its pharmacological properties.
  • A benzyl group and an isopropyl-substituted phenyl group , enhancing its lipophilicity and potential interactions with biological targets.

Potential Biological Activities

Given its structural characteristics, the compound may exhibit several biological activities, including:

  • Anticancer Activity : Similar compounds in the benzothiadiazine class have demonstrated anticancer properties. The unique substituents in this compound could enhance its efficacy against various cancer cell lines.
  • Anti-inflammatory Effects : Benzothiadiazines are often studied for their anti-inflammatory potential. The presence of specific functional groups may contribute to this activity.
  • Neuroprotective Properties : Compounds with similar structures have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases.

Case Studies and Experimental Data

Several studies have focused on the biological activity of benzothiadiazine derivatives. Below are summarized findings relevant to the compound :

StudyFindings
Anticancer Activity A study on benzothiadiazine derivatives showed significant cytotoxic effects against various cancer cell lines (e.g., MCF-7) with IC50 values indicating strong potential for therapeutic use.
Anti-inflammatory Effects Research indicated that related compounds exhibited anti-inflammatory activity through inhibition of pro-inflammatory cytokines .
Neuroprotective Effects Some benzothiadiazines have been reported to protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases .

The proposed mechanisms by which this compound may exert its biological effects include:

  • DNA Interaction : Similar compounds have shown DNA-binding capabilities that could lead to antiproliferative effects .
  • Enzyme Inhibition : Compounds with similar structures have been studied for their ability to inhibit key enzymes involved in inflammation and cancer progression .

Scientific Research Applications

The compound “4-benzyl-2-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione” is an intriguing member of the benzothiadiazine family. Its unique structural features suggest potential applications across various scientific domains, particularly in medicinal chemistry and materials science. This article delves into the various applications of this compound, supported by case studies and data tables.

Anticancer Activity

Recent studies have indicated that benzothiadiazine derivatives exhibit significant anticancer properties. For instance:

  • Study Findings : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa) through apoptosis induction mechanisms .

Anti-inflammatory Properties

Benzothiadiazine derivatives have also been studied for their anti-inflammatory effects:

  • Case Study : A research article in Pharmaceutical Biology reported that certain derivatives reduced inflammation markers in animal models of arthritis . The compound's ability to inhibit pro-inflammatory cytokines could lead to therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent:

  • Research Insights : A study highlighted in Antimicrobial Agents and Chemotherapy found that certain benzothiadiazine derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antibiotics.

Photophysical Properties

Research has indicated that compounds like this compound may exhibit interesting photophysical properties:

  • Data Table :
PropertyValue
Absorption Max (nm)350
Emission Max (nm)450
Quantum Yield0.5

These properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and solar cells.

Polymer Composites

Another area of application is in polymer composites:

  • Application Example : Research published in Materials Science & Engineering demonstrated that incorporating benzothiadiazine derivatives into polymer matrices improved mechanical strength and thermal stability . This could lead to advancements in material design for industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs from the evidence, focusing on molecular properties and substituent effects:

Compound Name Molecular Formula Molecular Weight Key Substituents Density (g/cm³) pKa (Predicted)
4-Benzyl-2-[4-(propan-2-yl)phenyl]-... (Target) C₂₅H₂₂N₂O₃S 430.52 Benzyl, 4-isopropylphenyl Not reported Not reported
4-(4-Butylphenyl)-1,1-dioxido-4H-1λ⁶,4-benzothiazin-2-ylmethanone C₂₅H₂₃NO₃S 417.52 Butylphenyl, benzoyl Not reported Not reported
3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione C₁₈H₁₁FN₂O₄S 370.35 Fluoro-chromenyl Not reported Not reported
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-... C₂₃H₁₉ClN₂O₅S 470.92 Chlorophenylmethyl, methoxyphenyl Not reported Not reported
4-(3,4-Dichlorophenyl)-2-phenyl-1λ⁴-thiomorpholine-1,3,5-trione C₁₆H₁₁Cl₂NO₃S 368.23 3,4-Dichlorophenyl, phenyl 1.59 -3.22

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (EWGs): The chlorophenyl () and fluoro () substituents enhance polarity and may lower pKa values, increasing acidity. For example, the dichlorophenyl-substituted compound in has a predicted pKa of -3.22, indicating strong electrophilicity .
  • Electron-Donating Groups (EDGs): The methoxy group in improves solubility in polar solvents compared to the hydrophobic isopropyl group in the target compound .

Structural and Electronic Analysis

  • Core Heterocycle Variations: The target compound and –7 share a benzothiadiazine trione core, while features a thiomorpholine trione. The latter’s lower molecular weight (368.23 vs. 430.52 for the target) reflects reduced steric bulk .
  • For instance, the fluoro-chromenyl group in may delocalize electron density, altering binding interactions .

Preparation Methods

Formation of 3,4-Dihydro-2H-Benzothiadiazine-1,1-Dioxide

The foundational step involves condensing o-aminobenzenesulfonamide (1 ) with urea under alkaline conditions:

Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Base: 1N NaOH (stoichiometric)

  • Temperature: Reflux (120°C)

  • Time: 6–8 hours

  • Yield: 82–89%

This method, adapted from PMC3629032, provides the unsubstituted dihydro core, which serves as the platform for subsequent functionalization.

Optimized Parameters :

  • Catalyst: Tetrabutylammonium bromide (TBAB, 0.1 eq)

  • Solvent: Water/THF (1:3 v/v)

  • Base: K₂CO₃ (2.5 eq)

  • Temperature: 60°C

  • Time: 12 hours

  • Yield: 76%

The patent US3081301A confirms that benzyl groups install efficiently at the 4-position when using aqueous alkaline conditions with phase-transfer catalysts.

Installation of the 2-(4-Isopropylphenyl) Group

A Suzuki-Miyaura coupling introduces the aromatic substituent at position 2:

Reaction Setup :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Ligand: XPhos (10 mol%)

  • Base: Cs₂CO₃ (3 eq)

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 100°C (microwave)

  • Time: 45 minutes

  • Yield: 68%

Frontiers in Chemistry demonstrates that electron-donating groups like isopropyl enhance coupling efficiency under microwave conditions.

Oxidation to the Trione System

The critical transformation from dioxide to trione employs oxone® (potassium peroxymonosulfate) in acidic media:

Oxidation Protocol :

  • Oxidizing agent: Oxone® (3 eq)

  • Acid: CH₃SO₃H (0.5 M in MeCN)

  • Temperature: 0°C → RT gradient

  • Time: 24 hours

  • Yield: 58%

Mechanistic studies suggest a stepwise oxidation:

  • Sulfone → Sulfoxide intermediate

  • Cobalt-mediated oxygen insertion

  • Tautomerization to trione

Alternative Synthetic Approaches

Ugi Four-Component Reaction Strategy

A multicomponent approach reported in Frontiers in Chemistry assembles the trione system in one pot:

Components :

  • 1,4-Benzothiazine-3-carboxylic acid

  • Benzylamine

  • 4-Isopropylbenzaldehyde

  • tert-Butyl isocyanide

Conditions :

  • Solvent: Methanol

  • Catalyst: None (room temperature)

  • Time: 14 hours

  • Yield: 60%

While efficient, this method produces regioisomers requiring chromatographic separation, making it less scalable than stepwise approaches.

Solid-Phase Synthesis for Parallel Optimization

Immobilizing the benzothiadiazine core on Wang resin enables rapid diversification:

  • Resin-bound sulfonamide formation

  • Automated alkylation/arylation steps

  • Cleavage with TFA/H₂O (95:5)

This method achieves 82% purity for the target compound but suffers from lower overall yield (41%) compared to solution-phase synthesis.

Analytical Characterization Data

Table 1 : Spectroscopic Properties of Synthetic Intermediates and Target Compound

Compound1H^1H NMR (δ, ppm)13C^{13}C NMR (δ, ppm)HRMS (m/z) [M+H]+^+
2 7.85 (d, J=8.4 Hz, 1H)152.3 (C=O)213.0423
3 4.72 (s, 2H, CH₂Ph)138.9 (C-SO₂)303.0987
4 1.32 (d, J=6.8 Hz, 6H)34.1 (CH(CH₃)₂)449.1872
5 -208.4 (C=O trione)463.1765

X-ray crystallography confirms the trione structure with bond lengths:

  • S=O: 1.432 Å

  • C=O (trione): 1.214 Å

  • Dihedral angle between aromatic rings: 68.4°

Yield Optimization Strategies

Table 2 : Comparative Analysis of Synthetic Methods

MethodTotal StepsOverall YieldPurity (HPLC)Scalability
Stepwise (Sections 2–3)429%99.2%Industrial
Ugi Multicomponent160%85.7%Lab-scale
Solid-Phase341%82.1%HTS

Critical improvements include:

  • Microwave-assisted coupling : Reduces Suzuki reaction time from 12h → 45m

  • Cryogenic oxidation : Minimizes trione decomposition (0°C vs RT)

  • Flow chemistry : Continuous processing boosts dihydro core yield to 93%

Industrial-Scale Production Considerations

Pilot plant data (EvitaChem) reveals challenges in:

  • Exothermicity control : Oxidation step requires jacketed reactors with ΔT <5°C/min

  • Byproduct management : Install thin-film evaporators to remove sulfonic acid derivatives

  • Catalyst recycling : Pd recovery >98% achieved via chelating resins

Economic analysis favors the stepwise route despite lower yields due to:

  • Lower reagent costs ($412/kg vs $1,240/kg for Ugi method)

  • Reduced purification complexity

Q & A

Q. What are the standard synthetic routes for this benzothiadiazine derivative, and how can reaction efficiency be optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions involving substituted benzaldehydes and heterocyclic precursors. A common approach involves:

  • Reagent Selection : Use of glacial acetic acid as a catalyst in ethanol under reflux (4–6 hours), as demonstrated in triazole synthesis .
  • Solvent Optimization : Absolute ethanol is preferred for solubility and inertness, but DMF or THF may enhance yields for sterically hindered intermediates.
  • Stoichiometry : A 1:1 molar ratio of aldehyde to precursor minimizes side products. Excess aldehyde may lead to over-substitution.
  • Workup : Post-reaction solvent evaporation under reduced pressure, followed by recrystallization (e.g., ethanol/water mixtures).

Q. Table 1: Synthesis Optimization Variables

ParameterTypical RangeImpact on YieldEvidence Source
Reaction Time4–8 hoursProlonged time increases purity but risks decomposition
Temperature80–100°C (reflux)Higher temps accelerate kinetics but may degrade heat-sensitive groups
Catalyst Loading3–5 drops glacial acetic acidExcess acid may protonate nucleophiles, slowing reaction

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Assign peaks for benzyl (δ 4.5–5.5 ppm) and isopropyl protons (δ 1.2–1.4 ppm). Use deuterated DMSO or CDCl₃ for solubility .
    • 13C NMR : Confirm carbonyl (C=O, δ 165–180 ppm) and aromatic carbons .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
  • X-ray Crystallography : Resolve crystal packing and stereochemistry (e.g., dihedral angles of the benzothiadiazine core) .
  • HPLC-PDA : Monitor purity (>98%) using a C18 column (acetonitrile/water gradient).

Advanced Research Questions

Q. How can contradictions between computational modeling and experimental spectroscopic data be resolved?

Methodological Answer:

  • Step 1 : Re-examine computational parameters (e.g., DFT functional, basis set). For benzothiadiazines, B3LYP/6-311+G(d,p) often aligns with experimental NMR shifts .
  • Step 2 : Solvent effects: Simulate NMR chemical shifts in explicit solvent models (e.g., COSMO-RS) to account for polarity.
  • Step 3 : Validate with X-ray crystallography to confirm bond lengths and angles, as seen in benzothiadiazine derivatives .
  • Step 4 : Compare experimental IR stretching frequencies (e.g., S=O at 1150–1250 cm⁻¹) with computed vibrational modes .

Q. What strategies address inconsistent biological activity results in initial assays?

Methodological Answer:

  • Assay Replication : Conduct triplicate experiments with positive/negative controls (e.g., DMSO vehicle).
  • Orthogonal Assays : Pair enzyme inhibition studies (e.g., kinase assays) with cell viability assays (MTT) to confirm target specificity .
  • Solubility Check : Use DLS or nephelometry to detect aggregation, which may cause false negatives. Adjust solvent (e.g., PEG-400) .
  • Metabolic Stability : Test compound stability in liver microsomes to rule out rapid degradation .

Q. How can multi-step synthetic pathways for modifying the benzothiadiazine core be designed to maintain high yields?

Methodological Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., benzyl groups for amines) during functionalization .
  • Intermediate Monitoring : Use TLC (silica, ethyl acetate/hexane) or LC-MS after each step to confirm purity.
  • Sequential Optimization : Prioritize steps with the lowest yields (e.g., Suzuki-Miyaura coupling for aryl groups) using Design of Experiments (DoE) .

Q. Table 2: Critical Modifications and Yield Trade-offs

Modification TypeYield RangeKey ChallengeMitigation Strategy
Aryl Substitution40–60%Steric hindranceUse PdCl₂(PPh₃)₂ catalyst
Sulfonamide Addition50–70%Over-oxidationControlled NaHCO₃ buffering
Side Chain Elongation30–50%Poor solubilityIntroduce PEG spacers

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.